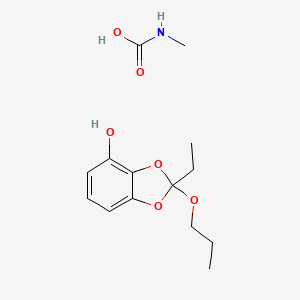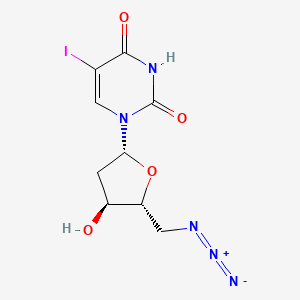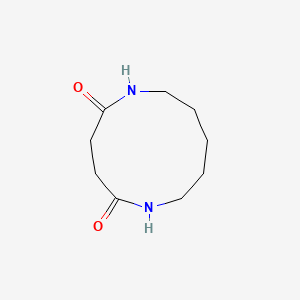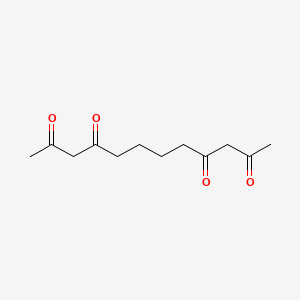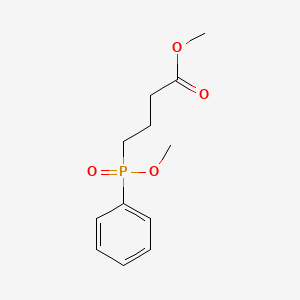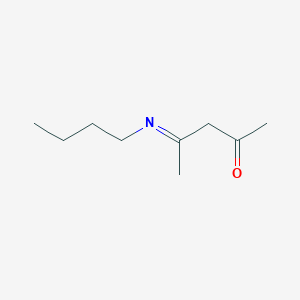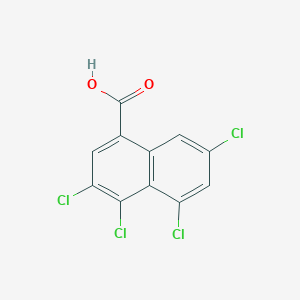
3,4,5,7-Tetrachloronaphthalene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5,7-Tetrachloronaphthalene-1-carboxylic acid is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of four chlorine atoms attached to the naphthalene ring and a carboxylic acid group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,7-Tetrachloronaphthalene-1-carboxylic acid typically involves the chlorination of naphthalene followed by carboxylation. One common method is the direct chlorination of naphthalene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting tetrachloronaphthalene is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions, often in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors for chlorination and carboxylation processes. These methods ensure higher yields and purity of the final product while minimizing the production of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
3,4,5,7-Tetrachloronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of tetrachloronaphthoquinone.
Reduction: Formation of tetrachloronaphthalenol or tetrachloronaphthaldehyde.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
3,4,5,7-Tetrachloronaphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4,5,7-Tetrachloronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,4,5,8-Tetrachloronaphthalene: Similar structure but lacks the carboxylic acid group.
3,4,5,6-Tetrachlorophthalic acid: Contains a similar chlorinated aromatic ring but with a different arrangement of chlorine atoms and carboxylic acid groups.
Uniqueness
3,4,5,7-Tetrachloronaphthalene-1-carboxylic acid is unique due to its specific arrangement of chlorine atoms and the presence of a carboxylic acid group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
59018-91-6 |
|---|---|
Molecular Formula |
C11H4Cl4O2 |
Molecular Weight |
310.0 g/mol |
IUPAC Name |
3,4,5,7-tetrachloronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H4Cl4O2/c12-4-1-5-6(11(16)17)3-8(14)10(15)9(5)7(13)2-4/h1-3H,(H,16,17) |
InChI Key |
PBAJKKOEVVVKRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CC(=C2Cl)Cl)C(=O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


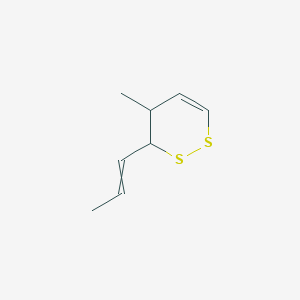
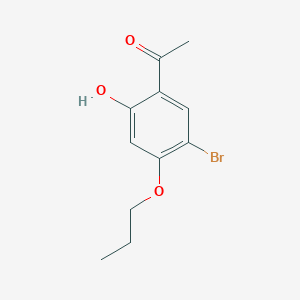
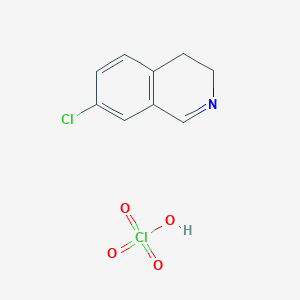


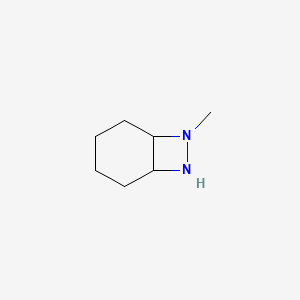
stannane](/img/structure/B14609382.png)
![2-[(2-Chloro-2-phenylpropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14609387.png)
